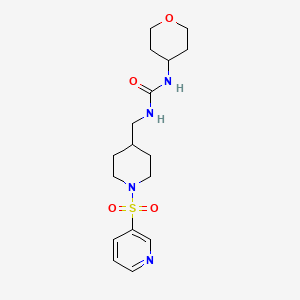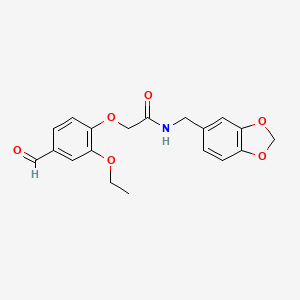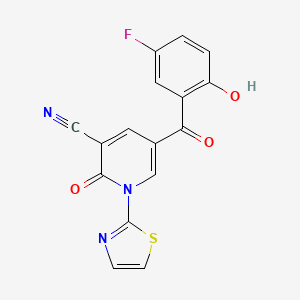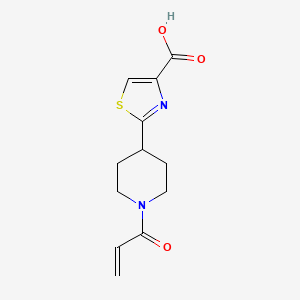![molecular formula C20H16ClNO2 B2651506 N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 439111-14-5](/img/structure/B2651506.png)
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is a furan-carboxamide derivative . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives involves the coupling reaction of amine and carboxylic acid . The starting materials amine and carboxylic acid were all synthesized according to previously reported methods . With all these compounds in hand, the target products were obtained in one step through the simple coupling reaction to give the furan-carboxamide derivatives in 30–80% yields .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives plays a significant role in their anti-influenza activity . In particular, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide showed the best activity against the H5N1 virus with an EC50 value of 1.25 μM .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of furan-carboxamide derivatives include the coupling reaction of amine and carboxylic acid . The reaction yields furan-carboxamide derivatives in 30–80% yields .
Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques : Compounds similar to N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide have been synthesized using various techniques. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involved the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene, leading to the corresponding thioamide and then oxidation to produce the final compound (Aleksandrov & El’chaninov, 2017).
Chemical Properties : The study of chemical properties and reactivity of these compounds is essential for their potential applications in various fields. For instance, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline were investigated, showing how different substituents and reactions can modify the chemical structure and properties of these compounds (El’chaninov & Aleksandrov, 2017).
Biological Activities
Antimicrobial and Antioxidant Activity : Certain analogs of this compound have been studied for their antimicrobial and antioxidant activities. For example, the synthesis and investigation of antimicrobial and antioxidant activity of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides showed promising results in this area (Devi et al., 2010).
Inhibitors of NF-κB Activity and Anticancer Agents : Some derivatives are being researched for their potential as anticancer agents and inhibitors of NF-κB activity. A study on the design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs showed that these compounds exhibited potent cytotoxicity against various cancer cell lines and inhibited NF-κB activity (Choi et al., 2016).
Mechanism of Action
Future Directions
Furan-carboxamide derivatives, including “N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide”, show promise as novel inhibitors of lethal H5N1 influenza A viruses . Therefore, future research could focus on further exploring the anti-influenza activity of these compounds and developing them into effective antiviral drugs .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACKHFHQWTGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)
![N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine](/img/structure/B2651429.png)
triazin-4-one](/img/structure/B2651431.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2651433.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2651437.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2651442.png)


![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)
